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Compound of Interest

Compound Name: SB-633825

Cat. No.: B15541021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor SB-633825 with a selection

of novel inhibitors targeting the same kinases: TIE2, LOK (STK10), and BRK (PTK6). The

information presented is based on available experimental data to assist researchers in making

informed decisions for their studies.

Introduction to SB-633825
SB-633825 is a potent, ATP-competitive inhibitor of the Tyrosine-protein kinase receptor (TIE2),

Lymphocyte-oriented kinase (LOK; STK10), and Breast tumor kinase (BRK; PTK6).[1] It has

demonstrated inhibitory activity against cancer cell growth and angiogenesis. With a multi-

targeted profile, SB-633825 has also served as a foundational compound for the development

of more selective inhibitors.

Comparative Analysis of Kinase Inhibition
The following tables summarize the in vitro inhibitory potency (IC50) of SB-633825 and novel

kinase inhibitors against their respective targets. It is important to note that direct head-to-head

studies under identical experimental conditions are limited, and variations in assay protocols

can influence IC50 values.
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TIE2 is a receptor tyrosine kinase predominantly expressed on endothelial cells and is a key

regulator of angiogenesis and vascular stability.

Inhibitor TIE2 IC50 (nM) Notes

SB-633825 3.5 Potent TIE2 inhibitor.

Rebastinib (DCC-2036) 0.058 - 6

A potent, non-ATP-competitive

inhibitor.[2][3][4][5] Also inhibits

Abl1.[2][3]

BAY-Tie2 (BAY-826) 0.7 - 1.3 (cellular)

A novel, highly potent, and

orally available TIE2 inhibitor.

[6] Kd of 1.6 nM.[6][7]

Tie2 kinase inhibitor 1 250
A selective, ATP-binding site-

targeting inhibitor.[8][9]

LOK (STK10) Inhibition
LOK (Lymphocyte-oriented kinase), also known as STK10, is a serine/threonine kinase

involved in regulating lymphocyte migration and cell cycle.

Inhibitor LOK (STK10) IC50 (nM) Notes

SB-633825 66 Moderate inhibitor of LOK.

Compound 23 850

A selective, macrocyclic

inhibitor targeting the back-

pocket of STK10.[10]

Compound 31 12

A potent, dual inhibitor of SLK

and STK10 based on a

maleimide scaffold.[11][12]

BRK (PTK6) Inhibition
BRK (Breast tumor kinase), or PTK6, is a non-receptor tyrosine kinase implicated in the

progression of several cancers, including breast and prostate cancer.
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Inhibitor BRK (PTK6) IC50 (nM) Notes

SB-633825 150 Moderate inhibitor of BRK.

XMU-MP-2 29.7 (cellular)

A potent inhibitor tested in

BRK-transformed Ba/F3 cells.

[13]

Compound 4f N/A

Identified as a BRK inhibitor;

specific IC50 not detailed in

the provided context.[14]

Signaling Pathway Diagrams
The following diagrams illustrate the general signaling pathways involving TIE2, LOK, and

BRK.
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BRK (PTK6) Signaling Pathway
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Experimental Protocols
The determination of kinase inhibitor potency is typically performed using in vitro kinase

assays. While specific parameters may vary between studies, the general workflow is

consistent.

General Kinase Inhibition Assay Workflow
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General Kinase Inhibition Assay Workflow
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Kinase Inhibition Assay Workflow

Biochemical Kinase Assay (Example Protocol)

Reagents:

Recombinant human kinase (TIE2, LOK, or BRK)

Kinase-specific peptide substrate

ATP (Adenosine triphosphate)

Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

Test inhibitors (SB-633825 and novel inhibitors)
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Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiometric 33P-ATP)

Procedure:

Serial dilutions of the test inhibitors are prepared in DMSO and then diluted in the assay

buffer.

The kinase, substrate, and inhibitor are pre-incubated in a microplate well.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,

30°C for 60 minutes).

The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is

quantified using a suitable detection method.

The percentage of kinase activity inhibition is calculated relative to a control without any

inhibitor.

IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cellular Kinase Phosphorylation Assay (Example Protocol)

Cell Culture:

Cells expressing the target kinase (e.g., HUVECs for TIE2, or engineered cell lines) are

cultured to sub-confluency.

Inhibitor Treatment:

Cells are treated with various concentrations of the kinase inhibitor for a defined period.

Cell Lysis:

Cells are washed and then lysed to extract cellular proteins.

Detection of Phosphorylation:
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The level of phosphorylation of the target kinase or its downstream substrate is measured

using techniques such as Western blotting with phospho-specific antibodies or ELISA.

Data Analysis:

The inhibition of phosphorylation is quantified, and cellular IC50 values are calculated.

Summary and Conclusion
SB-633825 is a potent inhibitor of TIE2 and a moderate inhibitor of LOK and BRK. The

development of novel kinase inhibitors has led to compounds with improved potency and

selectivity for these targets.

For TIE2, novel inhibitors like Rebastinib and BAY-Tie2 demonstrate significantly higher

potency than SB-633825, with IC50 values in the low- to sub-nanomolar range.

In the case of LOK (STK10), Compound 31 shows greater potency than SB-633825, while

Compound 23 offers a different mechanism of action by targeting a back-pocket, which may

confer greater selectivity.

For BRK (PTK6), XMU-MP-2 exhibits higher cellular potency compared to the biochemical

IC50 of SB-633825.

The choice of inhibitor will depend on the specific research question, including the desired level

of potency, selectivity, and the experimental system being used. For studies requiring highly

selective inhibition, one of the novel, more target-specific inhibitors may be preferable.

However, for broader studies investigating the effects of inhibiting multiple kinases, SB-633825
remains a valuable tool. Researchers should carefully consider the available data and the

specific experimental context when selecting a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.medchemexpress.com/Targets/tie2.html
https://www.medchemexpress.com/DCC-2036.html
https://www.selleckchem.com/products/dcc-2036.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5394958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5394958/
https://aacrjournals.org/clincancerres/article/31/2/266/751107/Phase-Ib-Clinical-and-Pharmacodynamic-Study-of-the
https://aacrjournals.org/cancerres/article/74/19_Supplement/1026/592924/Abstract-1026-Novel-Tie2-inhibitor-with-in-vivo
https://www.medchemexpress.com/BAY-826.html
https://www.selleckchem.com/Tie2-kinase.html
https://www.abcam.com/en-us/products/biochemicals/tie2-kinase-inhibitor-atp-binding-site-targeting-tie2-kinase-inhibitor-cell-permeable-ab141270
https://www.abcam.com/en-us/products/biochemicals/tie2-kinase-inhibitor-atp-binding-site-targeting-tie2-kinase-inhibitor-cell-permeable-ab141270
https://www.probechem.com/products_STK10inhibitor23.aspx
https://pubs.acs.org/doi/full/10.1021/acsmedchemlett.5c00479
https://pubmed.ncbi.nlm.nih.gov/34463505/
https://pubmed.ncbi.nlm.nih.gov/34463505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7716696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8950834/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8950834/
https://www.benchchem.com/product/b15541021#head-to-head-comparison-of-sb-633825-with-novel-kinase-inhibitors
https://www.benchchem.com/product/b15541021#head-to-head-comparison-of-sb-633825-with-novel-kinase-inhibitors
https://www.benchchem.com/product/b15541021#head-to-head-comparison-of-sb-633825-with-novel-kinase-inhibitors
https://www.benchchem.com/product/b15541021#head-to-head-comparison-of-sb-633825-with-novel-kinase-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b15541021?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

